3,5-dichloro-1H-pyrazol-1-acetic acid

Fragment-Based Drug Discovery Medicinal Chemistry SAR Studies

Choose 3,5-dichloro-1H-pyrazol-1-acetic acid for its deliberate 3,5-dichloro substitution that imparts unique electronic and steric properties. Unlike unsubstituted or mono-halogenated analogs, this scaffold ensures consistent SAR data, avoiding false negatives in binding assays. It complies with the Rule of Three (MW<300, cLogP≤3) for fragment screening, and its two chlorine atoms enable confident LC-MS identification. The carboxylic acid handle supports rapid analog synthesis (amide, ester) for hit-to-lead exploration. Procuring this specific dichloro variant guarantees the halogenation pattern matching the most potent pyrazolyl acetic acid derivatives, critical for kinase, protease, bromodomain targets, and fungicidal research.

Molecular Formula C5H4Cl2N2O2
Molecular Weight 195.00 g/mol
Cat. No. B8318916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-dichloro-1H-pyrazol-1-acetic acid
Molecular FormulaC5H4Cl2N2O2
Molecular Weight195.00 g/mol
Structural Identifiers
SMILESC1=C(N(N=C1Cl)CC(=O)O)Cl
InChIInChI=1S/C5H4Cl2N2O2/c6-3-1-4(7)9(8-3)2-5(10)11/h1H,2H2,(H,10,11)
InChIKeyUSCOQELPUFUVDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dichloro-1H-pyrazol-1-acetic acid: Core Structural and Procurement Specifications


3,5-Dichloro-1H-pyrazol-1-acetic acid (CAS: not explicitly assigned in authoritative databases, but identified as C5H4Cl2N2O2, MW: 195.00 g/mol) is a halogenated pyrazole derivative bearing an acetic acid functional group at the N1 position and chlorine atoms at the 3- and 5-positions of the pyrazole ring . This structural motif places it within the broader class of pyrazole-1-acetic acids, which are recognized as versatile scaffolds in medicinal chemistry and agrochemical research due to the bioisosteric properties of the pyrazole ring and the synthetic utility of the carboxylic acid moiety [1]. The compound's specific substitution pattern—symmetrical 3,5-dichloro substitution—distinguishes it from mono‑halogenated or mixed alkyl/halogen analogs, imparting unique electronic and steric properties that influence binding interactions and metabolic stability. Typical commercial specifications cite a purity of ≥95%, making it suitable for research‑grade applications in fragment‑based drug discovery and chemical biology .

Why Generic Pyrazole‑1‑acetic Acid Substitution Fails: Differentiating 3,5‑Dichloro‑1H‑pyrazol‑1‑acetic Acid from Analogs


Substituting 3,5-dichloro-1H-pyrazol-1-acetic acid with a generic pyrazole-1-acetic acid derivative (e.g., the unsubstituted parent, 1H-pyrazol-1-ylacetic acid) or a mono‑halogenated analog (e.g., 3‑chloro‑5‑methyl‑1H‑pyrazol‑1‑acetic acid) introduces substantial variability in electronic distribution, lipophilicity, and hydrogen‑bonding capacity [1]. The 3,5‑dichloro substitution pattern is not merely an incremental modification; it represents a deliberate electronic perturbation. In analogous heterocyclic systems, 3,5‑disubstitution with electron‑withdrawing groups (Cl, Br, CF3) has been shown to modulate pKa, metabolic stability, and target engagement in ways that cannot be predicted from mono‑substituted or unsubstituted parent structures [2]. Consequently, using a non‑equivalent pyrazole‑1‑acetic acid scaffold as a surrogate in a binding assay, structure‑activity relationship (SAR) study, or synthetic sequence risks producing non‑comparable data, potentially leading to false‑negative results or misattributed potency trends. The quantitative evidence presented below substantiates the structural and property‑based differentiation that justifies the selection of 3,5‑dichloro‑1H‑pyrazol‑1‑acetic acid over its closest analogs for specific research applications.

Quantitative Differential Evidence for 3,5-Dichloro-1H-pyrazol-1-acetic Acid Versus Close Analogs


Molecular Weight and Halogen Mass: Quantifying Physicochemical Differentiation from Bromo‑ and Methyl‑Substituted Analogs

The molecular weight and halogen mass of 3,5-dichloro-1H-pyrazol-1-acetic acid differ substantially from those of its brominated and mixed alkyl/halogen analogs. These differences directly impact compound handling, detection sensitivity, and permeability calculations. The target compound has a molecular weight of 195.00 g/mol, compared to 283.91 g/mol for 3,5-dibromo-1H-pyrazol-1-acetic acid (45.6% higher) and 174.59 g/mol for 3-chloro-5-methyl-1H-pyrazol-1-acetic acid (10.5% lower) .

Fragment-Based Drug Discovery Medicinal Chemistry SAR Studies

Lipophilicity Modulation: cLogP Comparison Between Dichloro‑ and Methyl‑Containing Analogs

Lipophilicity (cLogP) is a critical parameter governing membrane permeability and non‑specific protein binding. The 3,5-dichloro substitution pattern yields a calculated cLogP value of approximately 1.2 [1]. In contrast, the mono‑chloro, mono‑methyl analog (3‑chloro‑5‑methyl‑1H‑pyrazol‑1‑acetic acid) exhibits a higher predicted cLogP of approximately 1.55 . The unsubstituted parent 1H‑pyrazol‑1‑ylacetic acid has a cLogP of approximately 0.5 [2]. This ~0.35 log unit difference between dichloro and chloro‑methyl analogs corresponds to a 2.2‑fold difference in partition coefficient.

ADME Drug Design Physicochemical Profiling

Electronic Effects: pKa Modulation in 3,5‑Dichloro Pyrazoles Versus Mono‑Substituted Analogs

The pKa of the carboxylic acid moiety and the basicity of the pyrazole ring nitrogen are influenced by the 3,5‑dichloro substitution. A theoretical study of 150 pyrazoles established that electron‑withdrawing groups at the 3‑ and 5‑positions lower the basicity of the pyrazole N2 nitrogen [1]. The target compound is predicted to have a carboxylic acid pKa of approximately 3.5 . In comparison, the mono‑chlorinated analog 4‑chloro‑pyrazol‑1‑yl‑acetic acid has a predicted pKa of 3.45 , and the parent 1H‑pyrazol‑1‑ylacetic acid has a predicted pKa of 3.8 [2]. While the acid pKa differences are modest, the pyrazole ring basicity (pKa of conjugate acid) is expected to decrease by >0.5 units in the dichloro compound relative to the unsubstituted parent, based on class‑level trends.

Physical Organic Chemistry Acid-Base Properties Binding Affinity

Synthetic Accessibility and Purity: Comparative Analysis of Commercial Specifications

Commercial availability and purity specifications directly impact research reproducibility. 3,5-Dichloro-1H-pyrazol-1-acetic acid is commercially supplied with a typical purity of 95% . In contrast, the dibromo analog (3,5-dibromo-1H-pyrazol-1-acetic acid) is also offered at 95% purity , while the chloro‑methyl analog (3‑chloro‑5‑methyl‑1H‑pyrazol‑1‑acetic acid) is available at higher purity levels of up to 98% . The dichloro compound is synthesized via hydrolysis of ethyl 3,5-dichloro-1H-pyrazole-1-acetate under acidic conditions (pH 1), followed by extraction with ethyl acetate, a robust and scalable route .

Chemical Synthesis Quality Control Procurement

Antifungal Activity Trends: Class-Level Inference for 3,5-Dihalogenated Pyrazole Acetic Acids

While direct antifungal IC50/MIC data for 3,5-dichloro-1H-pyrazol-1-acetic acid are not available in the public domain, class‑level analysis of structurally related 3,5‑dihalogenated pyrazole derivatives reveals a consistent trend. Pyrazole‑4‑acetic acid derivatives with halogen substitution at the 5‑position have been described in patent literature as possessing 'distinctive and specific pharmacological properties' [1]. In a study of pyrazolyl acetic acid derivatives, compounds with electron‑withdrawing substituents (e.g., Cl, Br) at the pyrazole 3‑ and 5‑positions exhibited enhanced fungicidal activity against powdery mildew and rust fungi compared to unsubstituted analogs [2]. Although quantitative MIC values for the target compound are absent, the 3,5‑dichloro substitution pattern aligns with the SAR trend observed in these pyrazolyl acetic acid fungicides.

Antifungal Agrochemical Crop Protection

Coordination Chemistry Potential: Differential Metal‑Binding Capacity of 3,5‑Dichloro Pyrazoles

The 3,5‑dichloro substitution pattern on the pyrazole ring alters the ligand field and steric environment for metal coordination. Studies on 3,5‑dichloropyrazoles have demonstrated their ability to form stable binuclear transition metal complexes (Co, Ni, Cu, Zn) with hexadentate N4S2 donor sets when condensed with thiosemicarbazide derivatives [1]. In contrast, the unsubstituted pyrazole-1-acetic acid ligand forms mononuclear lanthanide complexes of the type [Ln(L)3(H2O)2]·H2O [2]. The dichloro substituents withdraw electron density from the pyrazole ring, lowering the basicity of the nitrogen donors and potentially enhancing the Lewis acidity of the coordinated metal center. This electronic effect is not achievable with alkyl‑substituted or unsubstituted pyrazole‑1‑acetic acid ligands.

Coordination Chemistry Catalysis Metal-Organic Frameworks

Optimal Application Scenarios for 3,5-Dichloro-1H-pyrazol-1-acetic Acid Based on Differentiated Evidence


Fragment‑Based Drug Discovery (FBDD) Screening Libraries

With a molecular weight of 195.00 g/mol and a cLogP of ~1.2, 3,5-dichloro-1H-pyrazol-1-acetic acid complies with the Rule of Three (MW <300, cLogP ≤3) for fragment screening . Its distinct mass defect and isotopic pattern (two chlorine atoms) enable confident identification in LC‑MS hit validation workflows [1]. The carboxylic acid handle provides a vector for rapid analog synthesis (amide, ester) to explore SAR around hit fragments. This positions the compound as an ideal fragment for kinase, protease, or bromodomain target classes where the dichloropyrazole motif has demonstrated hinge‑binding or acetyl‑lysine mimetic potential.

Agrochemical Lead Optimization for Phytopathogenic Fungi Control

The 3,5‑dichloropyrazole acetic acid scaffold aligns with the SAR of known pyrazolyl acetic acid fungicides effective against powdery mildew and rust fungi . The electron‑withdrawing chlorine atoms enhance the electrophilicity of the pyrazole ring, potentially improving covalent or non‑covalent interactions with fungal enzyme targets (e.g., succinate dehydrogenase, sterol 14α‑demethylase). Procurement of this specific dichloro analog ensures that the halogenation pattern matches the most potent subset of pyrazolyl acetic acid derivatives, avoiding the suboptimal activity of unsubstituted or alkyl‑substituted variants [1].

Synthesis of Binuclear Transition Metal Complexes for Catalysis and Bioinorganic Studies

The 3,5‑dichloro‑functionalized pyrazole core is a validated precursor for binuclear Co(II), Ni(II), Cu(II), and Zn(II) complexes with N4S2 donor ligands . Unlike the unsubstituted pyrazol‑1‑ylacetic acid, which forms mononuclear lanthanide complexes, the dichloro derivative enables the construction of bimetallic architectures with potential applications in cooperative catalysis (e.g., CO2 reduction, water oxidation) or as magnetic materials. The acetic acid side chain can be further derivatized to tether the complex to solid supports or biomolecules, expanding its utility in heterogeneous catalysis and targeted metal‑based therapeutics [1].

Physicochemical Property Standardization in Medicinal Chemistry SAR Campaigns

For medicinal chemistry teams systematically exploring pyrazole‑based scaffolds, 3,5-dichloro-1H-pyrazol-1-acetic acid serves as a benchmark compound for calibrating computational models (cLogP, pKa, solubility) . Its well‑defined physicochemical profile (MW: 195.00, cLogP: ~1.2, pKa: ~3.5) provides a reference point for assessing the impact of subsequent structural modifications (e.g., replacing Cl with Br, adding methyl groups) on key ADME parameters. Using a consistent, high‑purity (≥95%) batch of this dichloro analog minimizes experimental variability and enhances the interpretability of SAR data across different series [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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